molecular formula C8H11NO B140669 4-(1-Aminoethyl)phenol CAS No. 134855-87-1

4-(1-Aminoethyl)phenol

Cat. No.: B140669
CAS No.: 134855-87-1
M. Wt: 137.18 g/mol
InChI Key: CDQPLIAKRDYOCB-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)phenol is an organic compound with the molecular formula C8H11NO. It is also known as 1-(4-Hydroxyphenyl)ethylamine. This compound is characterized by the presence of a phenol group and an aminoethyl group attached to the benzene ring. It is a derivative of phenol and is used in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1-Aminoethyl)phenol can be synthesized through several methods. One common method involves the reduction of 4-(1-Nitroethyl)phenol using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Another method involves the reductive amination of 4-Hydroxyacetophenone with ammonia or an amine in the presence of a reducing agent such as sodium borohydride. This reaction is usually carried out in an alcohol solvent at elevated temperatures.

Industrial Production Methods

In industrial settings, this compound is produced through catalytic hydrogenation of 4-(1-Nitroethyl)phenol. The process involves the use of a palladium or platinum catalyst and is conducted in a high-pressure reactor. The reaction conditions are optimized to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The amino group can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Nitro, sulfo, and halo derivatives of this compound.

Scientific Research Applications

4-(1-Aminoethyl)phenol is used in various scientific research applications, including:

    Chemistry: As an intermediate in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: As a ligand in biochemical assays and as a precursor for the synthesis of biologically active compounds.

    Medicine: In the development of pharmaceuticals and as a potential therapeutic agent.

    Industry: In the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the amino group can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

4-(1-Aminoethyl)phenol is similar to other phenolic compounds such as 4-Hydroxyphenethylamine and 4-Hydroxyphenylacetic acid. it is unique due to the presence of the aminoethyl group, which imparts distinct chemical and biological properties. Similar compounds include:

  • 4-Hydroxyphenethylamine
  • 4-Hydroxyphenylacetic acid
  • 4-Hydroxybenzylamine

These compounds share structural similarities but differ in their functional groups and reactivity.

Properties

IUPAC Name

4-(1-aminoethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6(9)7-2-4-8(10)5-3-7/h2-6,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQPLIAKRDYOCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928781
Record name 4-(1-Aminoethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134855-87-1
Record name 4-(1-Aminoethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134855-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-(1-aminoethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134855871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1-Aminoethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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